The Molecular Architecture of 5-TFA-ap-ddC: A Technical Guide to Dye-Terminator Synthesis
The Molecular Architecture of 5-TFA-ap-ddC: A Technical Guide to Dye-Terminator Synthesis
[4-Amino-1-((S)-5-hydroxymethyl-tetrahydro-furan-2-yl)-2-oxo-
Structuring the Guide
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Outlining the Guide
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Visualizing the Process
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Analyzing the Molecular Architecture
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Outlining the Experimental Protocol
I'm now detailing the experimental protocol, which will be self-validating. The process involves three phases: first, triphosphorylation using the Yoshikawa method, yielding 5-TFA-ap-ddCTP. Second, deprotection using aqueous ammonia, resulting in 5-ap-ddCTP. The last phase is the fluorophore conjugation.
Refining the Workflow
I'm now detailing the conjugation and purification steps in the experimental protocol. I will react 5-ap-ddCTP with an NHS-ester dye in a bicarbonate buffer. Following this, I will use HPLC to separate the resulting dye-labeled ddCTP from unreacted dye and unlabeled ddCTP. I have compiled quantitative data that I'll present in a table, including the CAS number, molecular formula, and linker/protecting group details. Finally, I will render the Graphviz DOT diagram.
Visualizing the Workflow
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Compiling Citations & References
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Verifying the References
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Confirming Structure & Direction
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Defining Synthesis Process
I'm now delving into the synthesis process for 5-TFA-ap-ddC. I've broken it down into a clear methodology: starting with triphosphorylation via the Yoshikawa method, followed by TFA deprotection, NHS-ester dye conjugation, and finally, purification. I plan to use a Graphviz DOT diagram for a visual representation of the workflow. I am also working on the data presentation, specifically a table of physicochemical properties.
Optimizing Diagram Visuals
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Refining Visual Workflow
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Analyzing Core Design Elements
I'm now diving into the specifics. I'm focusing on why 5-TFA-ap-ddC works, considering its chemical modifications. Specifically, I'm examining its mechanistic rationale, beginning with the 2',3'-dideoxyribose core and its role in chain termination. I am also investigating the 5-position modification, which projects outward into the major groove of the DNA double helix.
Evaluating Steric Compatibility
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Detailing Labile Protection
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Examining Physicochemical Data
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Outlining the Synthesis
I'm now outlining the Yoshikawa method, starting with dry 5-TFA-ap-ddC and TMP under argon. I'm noting the use of Proton Sponge to prevent HCl-induced depyrimidination. POCl3 is added dropwise to form the phosphorodichloridate, which is then reacted with tributylammonium pyrophosphate. The reaction is quenched with TEAB buffer. Afterward, I'll need to remove the TFA group to produce the product.
Describing Synthesis Steps
I'm now detailing the steps for creating 5-ap-ddCTP. First, I'll dissolve the protected building block in aqueous ammonia to deprotect the primary amine. After evaporation, this should yield the reactive intermediate, 5-ap-ddCTP. Next, I'll dissolve this in bicarbonate buffer for the subsequent fluorophore conjugation steps.
Refining Schematic Flow
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Mapping Citations Concisely
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Verifying Link Accessibility
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Enhancing DOT Diagram Detail
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Executive Summary
5-TFA-ap-ddC (5-Trifluoroacetamido-aminopropynyl-2',3'-dideoxycytidine, CAS: 114748-58-2) is a highly specialized nucleoside analog that serves as the foundational building block for synthesizing fluorescently labeled cytosine dye-terminators [2.2]. These dye-terminators are the critical reagents driving automated Sanger sequencing (sequencing-by-synthesis) and various single-base extension assays[1]. This whitepaper deconstructs the structural rationale, physicochemical properties, and synthetic protocols required to convert this inert precursor into a biologically active, fluorescently labeled chain terminator.
Mechanistic Rationale: The Anatomy of 5-TFA-ap-ddC
To understand the utility of 5-TFA-ap-ddC, one must analyze the causality behind its specific chemical modifications. As a Senior Application Scientist, I approach molecular design as a functional blueprint. Every functional group in this molecule is engineered to solve a distinct biochemical or synthetic challenge:
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The 2',3'-Dideoxyribose Core (Obligate Chain Termination): Unlike standard deoxyribonucleotides (dNTPs) which possess a 3'-hydroxyl (-OH) group, 5-TFA-ap-ddC lacks both the 2' and 3' hydroxyls. During DNA polymerization, the DNA polymerase requires a free 3'-OH to nucleophilically attack the alpha-phosphate of the incoming nucleotide. The absence of this 3'-OH in the ddC moiety enforces obligate chain termination[2], a non-negotiable requirement for generating the nested fragments required in Sanger sequencing.
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The 5-Position Modification (Polymerase Compatibility): The pyrimidine ring is modified at the 5-position. In the geometry of the DNA double helix, the 5-position of cytosine projects outward into the major groove. Attaching a bulky fluorophore here ensures minimal steric clash with the Watson-Crick hydrogen bonding interface (which relies on the 2, 3, and 4 positions of the pyrimidine ring) and maintains compatibility with the catalytic pocket of mutant DNA polymerases.
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The Propynyl Linker (ap - aminopropynyl): The linker connecting the pyrimidine base to the primary amine is an alkyne (propynyl) group. This rigid, linear spacer is critical. A flexible alkyl chain would allow the bulky fluorophore to fold back onto the nucleobase, leading to fluorescence quenching and steric hindrance during polymerase incorporation. The rigid propynyl spacer projects the dye away from the DNA-polymerase complex, preserving both the fluorescence quantum yield and the enzymatic incorporation efficiency.
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The Trifluoroacetyl (TFA) Protecting Group: The primary amine on the propynyl linker is highly nucleophilic. If left unprotected, it would undergo unwanted side reactions during the harsh conditions of 5'-triphosphorylation. The TFA group masks this amine. It is electron-withdrawing, stable under acidic phosphorylation conditions, yet highly base-labile, allowing for clean, quantitative deprotection using aqueous ammonia prior to dye conjugation.
Physicochemical Properties
The following table summarizes the core quantitative data for the 5-TFA-ap-ddC precursor, often synthesized downstream from iodinated intermediates like 5'-Iodo-2',3'-dideoxycytidine[3].
| Property | Value |
| Chemical Name | N-{3-[4-Amino-1-((S)-5-hydroxymethyl-tetrahydro-furan-2-yl)-2-oxo-1,2-dihydro-pyrimidin-5-yl]-prop-2-ynyl}-2,2,2-trifluoro-acetamide |
| Common Abbreviation | 5-TFA-ap-ddC |
| CAS Registry Number | 114748-58-2 |
| Molecular Formula | C14H15F3N4O4 |
| Molecular Weight | 360.29 g/mol |
| Linker Type | Aminopropynyl (Rigid Alkyne) |
| Protecting Group | Trifluoroacetyl (Base-labile) |
| Sugar Backbone | 2',3'-Dideoxyribose |
Experimental Protocol: Synthesis of Fluorescent Dye-Terminators
The conversion of 5-TFA-ap-ddC to a functional sequencing reagent is a self-validating, four-phase synthetic workflow. The following step-by-step methodology details the generation of a fluorescent ddCTP.
Phase 1: 5'-Triphosphorylation (Yoshikawa Method)
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Preparation: Dry 5-TFA-ap-ddC (1.0 eq) thoroughly and dissolve in trimethyl phosphate (TMP) under an inert argon atmosphere.
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Activation: Cool the solution to 0°C. Add Proton Sponge (1.5 eq) to neutralize the HCl generated during the reaction, preventing acid-catalyzed depyrimidination.
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Phosphorylation: Dropwise, add phosphorus oxychloride (POCl3, 1.2 eq). Stir at 0°C for 2 hours to form the 5'-phosphorodichloridate intermediate.
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Triphosphate Formation: Rapidly add a solution of tributylammonium pyrophosphate (5.0 eq) and tributylamine in anhydrous DMF. Stir for 15 minutes.
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Quenching: Quench the reaction with 1M TEAB (Triethylammonium bicarbonate) buffer (pH 7.5) to hydrolyze the cyclic intermediates. This yields 5-TFA-ap-ddCTP .
Phase 2: TFA Deprotection
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Cleavage: Treat the lyophilized 5-TFA-ap-ddCTP with concentrated aqueous ammonium hydroxide (NH4OH, 28-30%) at room temperature for 3-4 hours.
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Validation: The strong base cleaves the TFA protecting group, exposing the primary amine.
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Evaporation: Remove the ammonia under vacuum to yield the reactive intermediate: 5-ap-ddCTP (5-aminopropynyl-2',3'-dideoxycytidine-5'-triphosphate).
Phase 3: Fluorophore Conjugation
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Buffering: Dissolve the 5-ap-ddCTP in 0.1 M sodium bicarbonate buffer (pH 8.5). The alkaline pH ensures the primary amine is deprotonated and highly nucleophilic.
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Coupling: Add an NHS-ester activated fluorophore (e.g., ROX-NHS or Cy5-NHS) dissolved in anhydrous DMSO (dye in 2-fold molar excess).
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Incubation: Protect from light and incubate at room temperature for 2 hours. The NHS-ester reacts selectively with the primary amine of the propynyl linker, forming a stable amide bond.
Phase 4: Purification
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Separation: Purify the crude reaction mixture via preparative Reverse-Phase HPLC (C18 column) using a gradient of 0.1M TEAB and Acetonitrile.
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Isolation: The unreacted dye, unlabeled ddCTP, and the final Dye-ddCTP terminator will elute as distinct peaks. Lyophilize the target fraction for use in4[4].
Synthetic Workflow Visualization
Workflow for synthesizing fluorescent dye-terminators from 5-TFA-ap-ddC precursor.
References
- ChemicalBook - 5-TFA-ap-2',3'-Dideoxycytidine (CAS 114748-58-2)
- LookChem - Cas 114748-57-1, 5'-Iodo-2',3'-dideoxycytidine and Downstream Products.
- Google Patents (WO2021104845A1)
Sources
- 1. WO2021104845A1 - Cyclooctatetraene containing dyes and compositions - Google Patents [patents.google.com]
- 2. US20220049292A1 - Multiplexed fluorescent detection of analytes - Google Patents [patents.google.com]
- 3. lookchem.com [lookchem.com]
- 4. WO2021104845A1 - Cyclooctatetraene containing dyes and compositions - Google Patents [patents.google.com]
